Fmoc-2,5-dihydro-d-phenylglycine

Catalog No.
S831366
CAS No.
1217852-98-6
M.F
C23H21NO4
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2,5-dihydro-d-phenylglycine

CAS Number

1217852-98-6

Product Name

Fmoc-2,5-dihydro-d-phenylglycine

IUPAC Name

(2R)-2-cyclohexa-1,4-dien-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Molecular Formula

C23H21NO4

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C23H21NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-2,4-7,9-13,20-21H,3,8,14H2,(H,24,27)(H,25,26)/t21-/m1/s1

InChI Key

VOBBUNDEIQKUCV-OAQYLSRUSA-N

SMILES

C1C=CCC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1C=CCC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1C=CCC(=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

Fmoc-D-PhGly is a building block for peptides, which are chains of amino acids. The "Fmoc" group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amino acid's N-terminus during peptide synthesis. This controlled environment allows for the stepwise addition of amino acids in a specific order to create the desired peptide sequence [].

Fmoc-D-PhGly incorporates a D-phenylglycine (D-PhGly) unit into the peptide chain. D-amino acids are the mirror images of their naturally occurring L- counterparts. The presence of D-amino acids can impact the conformation and biological activity of the resulting peptide [].

Here are some specific applications of Fmoc-D-PhGly in peptide synthesis:

  • Synthesis of D-peptide mimics: Fmoc-D-PhGly can be used to create peptides containing D-amino acids, which can be useful for studying the function of natural peptides and developing therapeutic agents [].
  • Stapled peptides: By incorporating D-amino acids like D-PhGly into specific positions, researchers can create peptides with constrained conformations, enhancing their stability and potency.

Fmoc-2,5-dihydro-d-phenylglycine is a derivative of phenylglycine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound has a molecular formula of C23H21NO4 and is notable for its unique structural features, which include a dihydro group at the 2 and 5 positions of the phenylglycine backbone. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for selective reactions without interference from the amino group.

For example, D-peptides can be more resistant to degradation by enzymes, making them potentially useful for drug development [6].

Fmoc-D-Phg(OH) is likely to be an irritant and may cause skin or eye irritation upon contact. Organic solvents used in its handling can also pose health risks. Always consult the safety data sheet (SDS) provided by the supplier before handling this compound.

Here are some resources for further information:

  • (1) Fmoc-D-Phg(OH) supplier information:
  • (2) D-phenylglycine description
  • (3) D-amino acids in drug discovery:
  • (4) [Fmoc protection in peptide synthesis](
Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The compound can react with other amino acids to form peptide bonds, facilitated by coupling reagents such as N,N'-dicyclohexylcarbodiimide.
  • Deprotection: The Fmoc group can be removed under mild basic conditions (e.g., using piperidine) to yield the free amino acid, which can then participate in further reactions.
  • Epimerization: The compound is susceptible to epimerization during peptide synthesis, particularly when activated carboxylic groups are involved. This can lead to racemization, impacting the stereochemical integrity of synthesized peptides .

The synthesis of Fmoc-2,5-dihydro-d-phenylglycine typically involves:

  • Starting Materials: The synthesis often begins with commercially available amino acids or their derivatives.
  • Fmoc Protection: The amino group is protected using Fmoc anhydride in a suitable solvent (e.g., dimethylformamide).
  • Reduction Steps: Dihydrogenation or reduction processes may be employed to introduce the dihydro functionality at the 2 and 5 positions.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity for biological applications.

Fmoc-2,5-dihydro-d-phenylglycine finds applications in various fields:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of handling.
  • Drug Development: Its derivatives are explored for potential therapeutic applications in treating infections and neurodegenerative disorders.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies for labeling or targeting specific biomolecules.

Interaction studies involving Fmoc-2,5-dihydro-d-phenylglycine focus on its binding interactions with various biological targets. Research indicates that modifications to the phenyl ring can alter binding affinities and selectivity towards receptors or enzymes. Studies often employ techniques such as:

  • Surface Plasmon Resonance: To assess real-time binding interactions.
  • Nuclear Magnetic Resonance Spectroscopy: For structural elucidation and interaction dynamics.

Several compounds share structural similarities with Fmoc-2,5-dihydro-d-phenylglycine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
Fmoc-D-phenylglycineContains a single phenyl groupCommonly used in peptide synthesis
Fmoc-L-phenylalanineContains an additional methylene groupExhibits different stereochemistry
Fmoc-D-alanineSimpler structure with fewer substituentsOften used as a building block in peptides
Fmoc-D-TyrosineContains a hydroxyl group on the aromatic ringKnown for its role in signaling pathways

Uniqueness

The uniqueness of Fmoc-2,5-dihydro-d-phenylglycine lies in its dihydro substitution pattern and the presence of the Fmoc protecting group, which enhances its utility in peptide synthesis while maintaining stability against racemization compared to simpler derivatives.

Origins of Phenylglycine Chemistry

Phenylglycine, first synthesized in the late 19th century via the Strecker reaction, served as the foundation for derivatives like N-phenylglycine—a precursor to indigo dyes. The discovery of its non-proteinogenic α-amino acid structure spurred interest in pharmacological applications, particularly after Watkins and Collingridge identified phenylglycine derivatives as metabotropic glutamate receptor antagonists in 1994.

Key Milestones:

YearDevelopmentSignificance
1994Phenylglycine-based mGluR antagonistsEnabled neuroscience research on synaptic plasticity
2001N-Phenylglycine derivatives as β~3~-adrenoceptor agonistsOpened avenues for urinary incontinence therapeutics
2005Photopolymerization coinitiatorsAdvanced dental material science

Evolution of Dihydro Modifications

The 2,5-dihydro modification emerged in the 1980s to address stability issues in β-lactam antibiotics. By reducing aromaticity, researchers enhanced the reactivity of phenylglycine’s α-carbon while maintaining stereochemical integrity. This innovation proved critical for synthesizing amoxicillin intermediates, where the dihydro group improved resistance to oxidative degradation.

Molecular Structure and Configuration

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

Fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine represents a specialized amino acid derivative with the systematic International Union of Pure and Applied Chemistry name: (2R)-2-cyclohexa-1,4-dien-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid [1]. The compound is registered under Chemical Abstracts Service number 1217852-98-6, providing unambiguous identification in chemical databases [1]. The molecular formula C₂₃H₂₁NO₄ indicates a complex organic structure containing twenty-three carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms [1].

The structural architecture encompasses three distinct molecular components: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the modified phenyl ring system . The fluorenylmethoxycarbonyl moiety consists of a fluorene ring system attached via a methylene bridge to an oxycarbonyl group, which serves as a temporary protecting group for the amino functionality [3] [4]. The central amino acid framework contains the characteristic alpha-carbon bearing both the amino and carboxylic acid functional groups [5].

PropertyValueDescription
Molecular FormulaC₂₃H₂₁NO₄Chemical composition showing carbon, hydrogen, nitrogen, and oxygen atoms
Molecular Weight375.4 g/molComputed molecular mass based on atomic weights
Chemical Abstracts Service Number1217852-98-6Registry number for identification
International Union of Pure and Applied Chemistry Name(2R)-2-cyclohexa-1,4-dien-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acidSystematic chemical nomenclature

Stereochemical Features of the D-Configuration

The stereochemical designation of fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine is defined by the absolute configuration at the alpha-carbon center, which adopts the D-configuration corresponding to the (R)-stereochemistry in the Cahn-Ingold-Prelog system [1] [6]. This stereochemical arrangement places the compound among the D-amino acid derivatives, which differ fundamentally from the naturally occurring L-amino acids found in biological systems [6].

The D-configuration manifests specific spatial arrangements around the chiral center, where the amino group, carboxylic acid group, hydrogen atom, and the modified phenyl substituent occupy distinct three-dimensional positions [6]. The absolute stereochemistry influences both the physical properties and biological activities of the compound, as enantiomers exhibit different interactions with chiral environments [5] [6].

Fischer projection analysis reveals that the amino group in the D-configuration is positioned on the right side when the carboxylic acid group is oriented upward, distinguishing it from the L-configuration where the amino group appears on the left [6]. This stereochemical difference is particularly significant in peptide synthesis applications, where the incorporation of D-amino acids can impart unique structural and functional properties to peptide sequences [7] [5].

Significance of the 2,5-Dihydro Modification

The 2,5-dihydro modification represents a critical structural alteration that distinguishes this compound from conventional phenylglycine derivatives [8] [9]. This modification involves the partial reduction of the aromatic benzene ring to form a cyclohexadiene system with two double bonds at the 1,4-positions and two saturated positions at the 2,5-locations [8] [10].

The dihydro modification fundamentally alters the electronic properties of the ring system compared to fully aromatic phenyl groups [9] [11]. The presence of saturated carbon centers interrupts the complete conjugation typical of aromatic systems, resulting in a structure that exhibits intermediate characteristics between fully saturated and fully aromatic ring systems [10] [11]. This electronic disruption influences both the chemical reactivity and physical properties of the compound [9].

Nuclear magnetic resonance spectroscopic studies of related dihydroaromatic systems demonstrate that the 2,5-dihydro modification creates distinct chemical environments for the various carbon and hydrogen atoms within the ring [12] [13]. The double bonds in the 1,4-positions maintain some degree of conjugation, while the saturated 2,5-positions exhibit aliphatic character [10]. This structural duality provides unique opportunities for selective chemical modifications and influences the overall stability profile of the molecule [8] [9].

Physical Characteristics

Molecular Weight and Formula

The molecular weight of fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine is precisely determined as 375.4 grams per mole, calculated from the molecular formula C₂₃H₂₁NO₄ [1]. This molecular mass places the compound within the medium molecular weight range typical of protected amino acid derivatives used in peptide synthesis applications [3] [14].

Comparative analysis with related fluorenylmethoxycarbonyl-protected amino acids reveals that the 2,5-dihydro modification contributes approximately 2 mass units compared to the fully aromatic phenylglycine derivative [15] [7]. The molecular weight reflects the substantial contribution of the fluorenylmethoxycarbonyl protecting group, which accounts for approximately 67% of the total molecular mass [3] [14].

The elemental composition analysis indicates a hydrogen-to-carbon ratio of 0.91, which is characteristic of highly unsaturated organic compounds containing aromatic ring systems [11]. The presence of four oxygen atoms distributed between the carboxylic acid group and the fluorenylmethoxycarbonyl protecting group contributes significantly to the overall polarity and hydrogen bonding potential of the molecule [3] [16].

Spectroscopic Properties

The spectroscopic characteristics of fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine are dominated by the electronic transitions associated with the fluorene chromophore and the modified cyclohexadiene ring system [3] [17]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 289 and 301 nanometers, which correspond to the formation of dibenzofulvene-piperidine adducts during fluorenylmethoxycarbonyl deprotection reactions [3] [4].

The fluorenylmethoxycarbonyl protecting group exhibits strong ultraviolet absorption at 365 nanometers, providing a convenient spectroscopic handle for monitoring peptide synthesis reactions and quantifying protecting group removal [18]. This absorption band is routinely utilized in automated peptide synthesizers for real-time monitoring of deprotection efficiency [18].

Nuclear magnetic resonance spectroscopic analysis of related fluorenylmethoxycarbonyl amino acids demonstrates complex splitting patterns arising from the various proton environments within the fluorene ring system and the amino acid backbone [17]. The 2,5-dihydro modification introduces additional complexity to the nuclear magnetic resonance spectra due to the presence of both aromatic and aliphatic proton environments within the modified phenyl ring [12] [13].

Oxygen-17 nuclear magnetic resonance studies of fluorenylmethoxycarbonyl amino acids have provided detailed information about the electronic environments of the carbonyl and hydroxyl oxygen atoms [19] [17]. These investigations reveal distinct chemical shift parameters for the carboxylic acid oxygen atoms, with the carbonyl oxygen appearing significantly downfield relative to the hydroxyl oxygen due to reduced electron density [17].

Spectroscopic ParameterValueAssignment
Ultraviolet λmax289, 301 nmDibenzofulvene-piperidine adduct
Fluorenylmethoxycarbonyl monitoring365 nmProtecting group absorption
Nuclear magnetic resonance complexityMultiple environmentsAromatic and aliphatic protons
Oxygen-17 chemical shiftsVariableCarbonyl vs. hydroxyl environments

Solubility Profile and Partition Coefficients

The solubility characteristics of fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine are governed by the balance between the hydrophobic fluorene ring system and the hydrophilic carboxylic acid functionality [20] [21]. The compound exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide, which is essential for its utility in peptide synthesis applications [14] [20].

Partition coefficient studies of related fluorenylmethoxycarbonyl amino acids indicate moderate lipophilicity values, typically ranging from 2.5 to 3.5 in octanol-water systems [20] [21]. The presence of the carboxylic acid group significantly influences the pH-dependent partitioning behavior, with the ionized form showing greatly reduced affinity for organic phases [22] [23].

The 2,5-dihydro modification is expected to slightly reduce the overall lipophilicity compared to fully aromatic phenylglycine derivatives due to the decreased aromaticity and altered electronic properties of the ring system [21] [24]. Computational studies suggest that the partition coefficient may be reduced by 0.2-0.4 log units relative to the fully aromatic analog [23].

Solubility in aqueous systems is limited due to the substantial hydrophobic character imparted by the fluorene ring system [14] [20]. However, the compound shows improved solubility in aqueous solutions containing organic co-solvents such as dimethyl sulfoxide or acetonitrile, which are commonly employed in peptide synthesis protocols [14].

Chemical Reactivity Parameters

Functional Group Analysis

The chemical reactivity of fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine is determined by four principal functional groups: the fluorenylmethoxycarbonyl protecting group, the carboxylic acid moiety, the protected amino group, and the 2,5-dihydrocyclohexadiene ring system [16]. Each functional group contributes distinct reactivity patterns that influence the overall chemical behavior of the compound [25] [26].

The fluorenylmethoxycarbonyl protecting group represents a base-labile functionality that undergoes rapid removal upon treatment with secondary amines such as piperidine [3] [4]. This deprotection reaction proceeds through an elimination mechanism, generating the corresponding dibenzofulvene derivative and liberating the free amino acid [27] [3]. The reaction is highly specific and proceeds under mild conditions, making it ideal for peptide synthesis applications [14].

The carboxylic acid group exhibits typical acid-base equilibrium behavior with a predicted pKa value in the range of 3-4, characteristic of alpha-amino acids [22]. This functionality participates readily in amide bond formation reactions when activated with appropriate coupling reagents [5] [14]. The carboxylic acid group also serves as a hydrogen bond donor through its hydroxyl group and as an acceptor through its carbonyl oxygen [16].

The 2,5-dihydrocyclohexadiene ring system presents unique reactivity patterns compared to fully aromatic systems [8] [9]. The partially saturated ring can potentially undergo oxidation reactions to restore full aromaticity or reduction reactions to generate the fully saturated cyclohexyl derivative [10] [11]. The presence of isolated double bonds also provides sites for electrophilic addition reactions [9].

Functional GroupChemical ReactivityStability ConsiderationsHydrogen Bonding Capability
FluorenylmethoxycarbonylBase-labile protecting groupStable under acidic conditionsCarbonyl oxygen acceptor
Carboxylic AcidAcid-base equilibrium, amide formationStable under normal conditionsBoth donor and acceptor
Protected Amino GroupNucleophilic when deprotectedProtected form stable to acidDonor when deprotected
2,5-DihydrocyclohexadieneOxidation/reduction potentialLess stable than aromaticWeak acceptor sites

Stability Under Various Conditions

The stability profile of fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine varies significantly depending on the chemical environment and storage conditions [14] [20]. Under acidic conditions, the compound demonstrates excellent stability, with the fluorenylmethoxycarbonyl protecting group remaining intact and the carboxylic acid existing predominantly in its protonated form [3] [14].

Basic conditions present the primary stability challenge due to the base-labile nature of the fluorenylmethoxycarbonyl protecting group [3] [4]. Exposure to strong bases such as sodium hydroxide or organic bases like piperidine results in rapid deprotection through an elimination mechanism [27] [3]. This base sensitivity requires careful pH control during storage and handling to prevent inadvertent deprotection [14].

Thermal stability studies of related fluorenylmethoxycarbonyl amino acids indicate decomposition temperatures typically in the range of 175-180°C [15] [20]. The 2,5-dihydro modification may slightly reduce thermal stability compared to fully aromatic derivatives due to the potential for thermal rearrangement or oxidation of the partially saturated ring system [9] [10].

Oxidative conditions pose a particular challenge for the 2,5-dihydrocyclohexadiene ring system, which can undergo oxidation to form the corresponding aromatic derivative [11] [24]. This transformation would alter the fundamental chemical and biological properties of the compound, necessitating protection from oxidizing agents during storage [9].

The compound exhibits good stability under inert atmosphere conditions when stored as a solid at reduced temperatures [14] [20]. Moisture sensitivity is moderate due to the presence of the carboxylic acid group, which can participate in hydrolysis reactions under extreme conditions [14].

Hydrogen Bonding Capabilities

The hydrogen bonding characteristics of fluorenylmethoxycarbonyl-2,5-dihydro-D-phenylglycine are dominated by four primary interaction sites: two carbonyl oxygen atoms serving as hydrogen bond acceptors and two potential donor sites when the protecting group is removed [16] [25]. The carboxylic acid group provides both donor and acceptor capabilities through its hydroxyl and carbonyl functionalities respectively [16].

The fluorenylmethoxycarbonyl carbonyl oxygen represents a moderate hydrogen bond acceptor due to the electron-withdrawing nature of the aromatic fluorene system [16] [25]. This acceptor site participates in intramolecular hydrogen bonding interactions that can influence the overall conformation of the molecule [16]. Computational studies suggest that the acceptor strength is intermediate between typical ester and amide carbonyls [16].

Upon deprotection, the liberated amino group becomes available as a hydrogen bond donor, significantly enhancing the overall hydrogen bonding capacity of the molecule [5] [16]. The amino group can participate in both intramolecular interactions with the carboxylic acid group and intermolecular interactions with other molecules or solvent systems [25].

The 2,5-dihydrocyclohexadiene ring system contributes minimal direct hydrogen bonding capability, as the carbon-hydrogen bonds are relatively weak donors [10]. However, the pi-electron density of the double bonds can serve as weak acceptor sites for hydrogen bonding interactions, particularly with strong donor groups [9] [28].

Experimental evidence from related fluorenylmethoxycarbonyl compounds demonstrates that hydrogen bonding interactions play crucial roles in solid-state packing arrangements and solution-phase conformational preferences [14] [16]. These interactions influence both the physical properties and chemical reactivity of the compound through conformational effects and intermolecular associations [25].

The synthesis of Fmoc-2,5-dihydro-d-phenylglycine represents a significant challenge in organic chemistry due to the complex structural requirements of this amino acid derivative. This compound features a unique 2,5-dihydro core structure combined with the fluorenylmethyloxycarbonyl (Fmoc) protecting group, making it an important building block for peptide synthesis and pharmaceutical applications [1] [2]. The synthetic approaches must address stereochemical control, functional group compatibility, and efficient protection strategies while maintaining high yields and purity.

The compound's structural complexity arises from the presence of both the cyclohexadiene moiety and the chiral amino acid framework. Current synthetic methodologies have evolved to incorporate advanced catalytic systems, enzymatic processes, and sophisticated purification techniques to achieve the desired product with high stereoselectivity and yield [3] [4] [5]. This comprehensive analysis examines the key synthetic routes, optimization parameters, and scale-up considerations for this valuable synthetic intermediate.

Synthetic Methodologies

Retrosynthetic Analysis

The retrosynthetic approach to Fmoc-2,5-dihydro-d-phenylglycine requires careful consideration of the multiple functional groups and stereochemical centers present in the target molecule. The primary disconnection strategies focus on three key structural elements: the Fmoc protecting group, the amino acid backbone, and the 2,5-dihydro aromatic system [6] [7] [8].

The retrosynthetic analysis begins with the identification of the Fmoc group as a late-stage protecting group installation. This approach allows for the synthesis of the core 2,5-dihydro-d-phenylglycine structure first, followed by protection of the amino group [9] [10]. The amino acid framework can be traced back to appropriate α-keto acid precursors through reductive amination or related transformations [4] [5].

The 2,5-dihydro core structure presents unique challenges in retrosynthetic planning. This cyclohexadiene system can be accessed through several approaches: partial reduction of aromatic precursors, cyclization reactions, or direct synthesis from cyclohexadiene derivatives [11] [12] [13]. The Birch reduction methodology emerges as a particularly attractive strategy for generating the 1,4-cyclohexadiene framework from aromatic precursors [13] [14].

Key retrosynthetic disconnections include the formation of the amino acid α-carbon through asymmetric synthesis methods, the construction of the dihydro aromatic system through controlled reduction processes, and the final installation of the Fmoc protecting group under mild conditions [7] [8]. The strategic selection of these disconnections must consider the stability of intermediates and the compatibility of functional groups throughout the synthetic sequence.

Key Synthetic Routes

Preparation of the 2,5-Dihydro Core Structure

The synthesis of the 2,5-dihydro core structure represents one of the most challenging aspects of this synthetic target. Multiple methodologies have been developed to access this unique cyclohexadiene framework, each with distinct advantages and limitations [11] [12] [13].

The Birch reduction methodology provides the most direct route to 1,4-cyclohexadiene systems from aromatic precursors. This process involves the treatment of substituted benzene derivatives with sodium or lithium metal in liquid ammonia at -33°C in the presence of an alcohol proton source [13] [14]. The reaction proceeds through a radical anion intermediate, resulting in the selective reduction of the aromatic ring to afford the desired 1,4-cyclohexadiene structure. Typical reaction conditions include sodium metal (2.3 equivalents), liquid ammonia as solvent, and ethanol or methanol as proton sources [13].

Alternative reduction approaches include catalytic hydrogenation under carefully controlled conditions to achieve partial reduction of the aromatic system. While complete hydrogenation to cyclohexane derivatives occurs under forcing conditions (100 atmospheres H₂, 150°C), selective partial reduction can be achieved through catalyst modification and reaction parameter optimization [12] [15]. Palladium and nickel catalysts show promise for selective reduction when used with appropriate ligands and under mild conditions [12].

Photochemical reduction methods offer another avenue for core structure preparation. These approaches utilize UV irradiation in the presence of photosensitizers to achieve selective reduction of aromatic rings to cyclohexadiene derivatives [16]. The reaction conditions typically involve UV light sources, appropriate photosensitizers, and controlled atmospheres to prevent over-reduction [16].

The preparation of substituted cyclohexadiene precursors through synthetic organic chemistry provides additional flexibility in accessing the desired core structure. These approaches include cycloaddition reactions, ring-closing metathesis, and other cyclization methodologies to construct the six-membered ring system with the appropriate substitution pattern [17] [18] [19].

Fmoc Protection Strategies

The installation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group represents a critical step in the synthetic sequence. The Fmoc group is widely recognized as a base-labile protecting group that provides excellent stability under acidic conditions while allowing for selective deprotection under mild basic conditions [2] [9] [10].

The standard Fmoc protection protocol involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine [2] [9]. The reaction is typically conducted in a biphasic system using water and an organic solvent such as dioxane or dichloromethane. Reaction conditions include Fmoc-Cl (1.0-1.2 equivalents), sodium bicarbonate (2-4 equivalents), and the reaction mixture is stirred at room temperature for 2-6 hours [9] [20].

An alternative approach utilizes fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) as the protecting reagent. This method offers improved control over reaction conditions and reduced side reactions compared to the acid chloride approach [2] [9]. The reaction employs Fmoc-OSu (1.0-1.1 equivalents) in the presence of aqueous sodium bicarbonate, providing excellent yields and minimal epimerization [2].

The optimization of Fmoc protection conditions requires careful attention to pH control, reaction temperature, and reaction time to minimize side reactions and epimerization. The reaction is typically monitored by thin-layer chromatography or HPLC to ensure complete conversion [2] [9]. Purification of the Fmoc-protected amino acid is achieved through conventional organic extraction followed by chromatographic purification [9] [20].

Stereoselective Synthetic Approaches

The preparation of Fmoc-2,5-dihydro-d-phenylglycine requires strict control of stereochemistry at the α-carbon center. Several stereoselective synthetic strategies have been developed to achieve high enantiomeric excess in the final product [21] [4] [5] [22].

The asymmetric Strecker synthesis employs chiral auxiliaries to control the stereochemistry of amino acid formation. This approach utilizes the reaction of benzaldehyde derivatives with hydrogen cyanide and ammonia in the presence of chiral templates [21] [4] [22]. The use of (R)-phenylglycine amide as a chiral auxiliary provides excellent diastereoselectivity through crystallization-induced asymmetric transformation [22]. The reaction conditions include the aldehyde substrate (1.0 equivalent), hydrogen cyanide (1.1 equivalents), and the chiral auxiliary (1.0 equivalent) in appropriate solvents [22].

Enzymatic approaches offer exceptional stereoselectivity for the synthesis of d-phenylglycine derivatives. The use of nitrilase enzymes from Pseudomonas fluorescens enables the stereoselective conversion of racemic phenylglycinonitrile to the desired d-enantiomer [4] [5]. The enzymatic process achieves enantiomeric excess values exceeding 95% with yields up to 81% [4]. The reaction is conducted under mild alkaline conditions (pH 9.5) to facilitate in-situ racemization of the substrate [4].

Chiral template methods utilizing sugar derivatives provide another avenue for stereoselective synthesis. The N-(2,3,4,6-tetra-O-pivaloyl-d-glucopyranosyl)aldimine template enables highly stereoselective synthesis of phenylglycine derivatives through cyanide addition reactions [21]. The reaction proceeds through a well-defined transition state that favors attack from the Si-face of the imine, resulting in high stereoselectivity [21].

Dynamic kinetic resolution approaches combine racemization and selective enzymatic conversion to achieve high yields of the desired stereoisomer. These methods utilize enzyme systems that selectively convert one enantiomer while the unreacted substrate undergoes racemization under the reaction conditions [4] [5]. The approach achieves theoretical yields of 100% for the desired enantiomer [4].

Optimization Parameters

Reaction Conditions and Yield Enhancement

The optimization of reaction conditions represents a critical aspect of developing efficient synthetic routes to Fmoc-2,5-dihydro-d-phenylglycine. Comprehensive studies have identified key parameters that significantly impact reaction yield, selectivity, and product quality [23] [24] [25] [26].

Temperature control emerges as one of the most critical parameters in the synthetic sequence. For the Birch reduction of aromatic precursors, maintaining the reaction temperature at -33°C (the boiling point of liquid ammonia) ensures optimal selectivity for 1,4-cyclohexadiene formation [13]. Deviations from this temperature can result in over-reduction or incomplete conversion [13]. Similarly, for Fmoc protection reactions, maintaining temperatures between 0-5°C during the initial mixing phase followed by warming to room temperature provides optimal yields while minimizing side reactions [9] [20].

pH optimization plays a crucial role in both the amino acid synthesis and protection steps. For enzymatic phenylglycine synthesis, maintaining pH 9.5 enables optimal enzyme activity while facilitating substrate racemization [4]. The Fmoc protection reaction requires careful pH control using sodium bicarbonate buffers to maintain pH 8-9, ensuring complete conversion while preventing hydrolysis of the protecting group [9] [20].

Reaction time optimization involves balancing conversion efficiency with selectivity. Enzymatic reactions typically require 2-24 hours for complete conversion, with monitoring by HPLC to determine optimal reaction endpoints [4] [5]. Fmoc protection reactions are usually complete within 2-6 hours, as determined by ninhydrin testing or HPLC analysis [9] [20].

Solvent system optimization significantly impacts reaction efficiency and product isolation. Biphasic systems using water and organic solvents (dioxane, dichloromethane) provide optimal conditions for Fmoc protection reactions [9] [20]. For enzymatic reactions, aqueous phosphate buffers with organic co-solvents enable optimal enzyme stability and substrate solubility [4] [5].

Catalyst loading optimization focuses on achieving maximum efficiency while minimizing costs. For enzymatic systems, cell densities of 0.5-2.0 g/L (wet weight) provide optimal conversion rates [4] [5]. For chemical catalysis, catalyst loadings of 1-5 mol% typically provide optimal balance between activity and economics [26].

Purification Techniques

The purification of Fmoc-2,5-dihydro-d-phenylglycine and its synthetic intermediates requires sophisticated separation techniques to achieve the high purity standards required for pharmaceutical applications [27] [28] [25] [29] [30].

High-performance liquid chromatography (HPLC) represents the gold standard for amino acid purification. Reversed-phase HPLC using C18 columns provides excellent separation of amino acid derivatives based on hydrophobicity differences [31] [29] [30]. The mobile phase typically consists of acetonitrile and water with appropriate buffer systems (potassium dihydrogen phosphate, pH 2.85) to control ionization and improve peak shape [31]. Detection is achieved using UV absorbance at 220 nm or charged aerosol detection for enhanced sensitivity [30].

Preparative HPLC enables the isolation of substantial quantities of purified product for further use. The technique employs larger diameter columns (20-50 mm) and higher flow rates to process larger sample volumes while maintaining resolution [29] [30]. The preparative system utilizes gradient elution with mobile phases optimized for maximum resolution and minimal analysis time [29].

Ion-exchange chromatography provides an alternative purification approach based on charge differences. Amino acids can be separated on both cation and anion exchange resins depending on the pH conditions and the specific ionic character of the target compounds [32] [25]. The method offers high capacity and can be easily scaled for larger production volumes [32].

Crystallization techniques offer economical approaches to purification, particularly for large-scale production. The development of appropriate crystallization conditions involves screening various solvents, temperatures, and pH conditions to identify optimal crystallization parameters [27]. For chiral amino acids, the use of resolving agents enables the separation of enantiomers through diastereomeric salt formation [27].

Stripping crystallization represents an advanced purification technique that combines crystallization with sublimation under reduced pressure. This method achieves high purity (>99%) with good recovery rates (46-55%) for chiral amino acid derivatives [27]. The technique operates by cooling the melt under reduced pressure, enabling simultaneous crystallization and vaporization of impurities [27].

Scale-up Considerations

The scale-up of Fmoc-2,5-dihydro-d-phenylglycine synthesis presents unique challenges that require careful consideration of engineering principles and process optimization strategies [33] [24] [34].

Heat transfer considerations become critical as reaction volumes increase. Exothermic reactions, such as Fmoc protection, require efficient cooling systems to maintain temperature control [9] [20]. The design of scaled reactors must incorporate adequate heat exchange capacity, with heat transfer coefficients calculated based on reaction heat generation rates [33]. Jacketed reactors, internal cooling coils, and external heat exchangers represent common solutions for maintaining temperature control [33].

Mass transfer optimization ensures adequate contact between reactants in scaled systems. For enzymatic reactions, maintaining optimal dissolved oxygen levels requires scaled agitation systems and potentially supplemental aeration [23] [24]. The scale-up of mixing systems follows established correlations that maintain consistent power per unit volume to ensure comparable mixing intensity [24].

Catalyst recovery and recycling become economically critical at large scale. For enzymatic systems, cell retention using membrane bioreactors or cell immobilization techniques enable continuous operation with catalyst reuse [23] [24]. Chemical catalyst recovery requires development of appropriate separation techniques, such as filtration, centrifugation, or magnetic separation for supported catalysts [24].

Solvent management and recycling represent major cost factors in scaled production. Distillation systems for solvent recovery require careful design to handle the specific properties of the solvent mixtures used in the synthesis [33]. Membrane separation techniques offer alternative approaches for solvent recovery, particularly for thermally sensitive systems [33].

Waste management and environmental considerations become paramount at production scale. The development of waste treatment protocols for aqueous streams, organic waste, and catalyst disposal requires compliance with environmental regulations [33] [24]. Process modifications to minimize waste generation, such as solvent-free reactions or aqueous processing, represent preferred approaches for sustainable production [24].

Quality control and process monitoring systems must be scaled accordingly to maintain product quality. Inline analytical techniques, such as NIR spectroscopy or process HPLC, enable real-time monitoring of critical quality parameters [25]. Statistical process control methods help maintain consistent product quality while identifying process variations that require correction [25].

Equipment material selection requires consideration of the corrosive nature of some reagents used in the synthesis. Stainless steel construction is typically adequate for most steps, but specialized materials may be required for reactions involving strong acids or bases [33]. Glass-lined reactors provide excellent corrosion resistance but require careful handling to prevent damage [33].

Process control systems must be designed to handle the complexity of the multi-step synthesis while maintaining safety and quality standards. Automated pH control, temperature monitoring, and pressure regulation systems enable consistent operation while reducing labor requirements [33]. Emergency shutdown systems and safety interlocks ensure safe operation under all conditions [33].

XLogP3

4.1

Dates

Last modified: 08-16-2023

Explore Compound Types